molecular formula C6H5N3O2 B2559288 Methyl 5-cyano-1h-pyrazole-3-carboxylate CAS No. 960234-95-1

Methyl 5-cyano-1h-pyrazole-3-carboxylate

Cat. No.: B2559288
CAS No.: 960234-95-1
M. Wt: 151.125
InChI Key: HTTOZQQRFMTBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-1h-pyrazole-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry It is characterized by a pyrazole ring substituted with a cyano group at the 5-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-1h-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Solvent extraction and purification techniques are employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-1h-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other functionalized derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 5-cyano-1h-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can inhibit or activate specific enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-1h-pyrazole-3-carboxylate
  • Ethyl 5-cyano-1h-pyrazole-3-carboxylate
  • Methyl 5-amino-1h-pyrazole-3-carboxylate

Uniqueness

Methyl 5-cyano-1h-pyrazole-3-carboxylate is unique due to the presence of both cyano and ester groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 3-cyano-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-11-6(10)5-2-4(3-7)8-9-5/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTOZQQRFMTBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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